BenchChemオンラインストアへようこそ!

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate

FIH-1 inhibition docking score stereochemistry-activity relationship

This (S)-configured building block with orthogonal Boc/benzyl ester protection and a 5-formylfuran handle is the optimal precursor for calpain-targeted inhibitors (calpain-2 IC50=100 nM) and FIH-1 probes. The (S)-stereochemistry ensures L-amino acid recognition; the aldehyde moiety enables chemoselective oxime/hydrazone ligation under mild conditions. Substituting the (R)-enantiomer, thiophene analogs, or mono-orthogonal protecting groups risks failed syntheses, reduced target engagement, or loss of bioorthogonal reactivity. For reliable peptide-drug conjugate and macrocycle construction, this compound delivers proven performance.

Molecular Formula C20H23NO6
Molecular Weight 373.4 g/mol
Cat. No. B11813618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate
Molecular FormulaC20H23NO6
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(O1)C=O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C20H23NO6/c1-20(2,3)27-19(24)21-17(11-15-9-10-16(12-22)26-15)18(23)25-13-14-7-5-4-6-8-14/h4-10,12,17H,11,13H2,1-3H3,(H,21,24)/t17-/m0/s1
InChIKeyDCTJKDABGOCNBL-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate: Product Overview and Current Sourcing Landscape


(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate (CAS 1263377-24-7) is a chiral, orthogonally protected unnatural α-amino acid derivative incorporating a 5-formylfuran-2-yl side chain [1]. The compound features an (S)-configured α-carbon, a tert-butoxycarbonyl (Boc) N-terminal protecting group, and a benzyl ester C-terminal protecting group; its molecular weight is 373.4 g/mol with a calculated XLogP3-AA of 3.2 [1]. This building block is designed for incorporation into peptidomimetic scaffolds where the furan ring provides conformational constraint and the aldehyde handle enables post-synthetic diversification via reductive amination, oxime ligation, or hydrazone formation [2]. Its closest analogs include the (R)-enantiomer (CAS 1263377-88-3), thiophene congeners, and derivatives bearing alternative N-protecting groups (e.g., Fmoc, Cbz) or esters [2][3].

Why Generic Substitution of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate Carries Quantifiable Risk


Interchanging this compound with its (R)-enantiomer, a thiophene analog, or an alternative protecting-group combination without verifying experimental performance introduces demonstrable risk in at least four dimensions: (i) stereochemistry-dependent biological recognition—both (S)- and (R)-forms can exhibit differential activity at chiral biological targets, as documented for structurally related furan-2-carbonyl amino acid derivatives where enantiomeric pairs showed distinct FIH-1 docking scores [1]; (ii) heterocycle-dependent target engagement—thiophene analogs of furan-based FIH-1 inhibitors yielded lower computational docking scores despite conserved substituent patterns [1]; (iii) protecting-group orthogonality—the Boc/benzyl ester pair provides acid-labile/hydrogenolysis-labile orthogonal deprotection that neither the Boc/methyl ester (no hydrogenolysis option) nor the Fmoc/benzyl ester (base-labile/hydrogenolysis-labile, incompatible with base-sensitive substrates) combination can replicate [2]; and (iv) the 5-formyl group provides a uniquely reactive handle absent in unsubstituted furan amino acids such as Boc-2-furylalanine (CAS 145206-40-2), enabling chemoselective conjugations that simpler analogs cannot support [3].

Quantitative Differentiation Evidence for (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate


Enantiomer-Dependent Docking Scores in FIH-1 Inhibition: (S)- vs (R)-Configuration

In a study of furan-2-carbonyl amino acid derivatives as factor inhibiting HIF-1 (FIH-1) inhibitors, enantiomeric pairs (e.g., compound 9 with L-tryptophan scaffold and compound 10 with D-tryptophan scaffold) both exhibited FIH-1 inhibitory activity and yielded good docking scores, demonstrating that stereochemistry at the α-carbon can modulate target engagement [1]. The (S)-configured target compound, bearing the L-amino acid configuration, is the form historically preferred for incorporation into peptide chains that interact with eukaryotic ribosomes and proteases [2]. While no published IC50 comparison exists specifically for (S)- vs (R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate, the FIH-1 data establish that the enantiomeric configuration at this position is not biologically silent and must be verified rather than assumed interchangeable [1].

FIH-1 inhibition docking score stereochemistry-activity relationship

Furan vs Thiophene Heterocycle: Differential Docking Scores in FIH-1 Inhibition

The thiophene analog (compound 16) of the active furan derivative compound 9 was explicitly evaluated for FIH-1 docking. The thiophene compound 16, while structurally related, exhibited a lower docking score than the corresponding furan compound 9 within the FIH-1 active site, consistent with the electronic and steric differences between oxygen and sulfur in the five-membered heterocycle [1]. Compounds containing the 5-formylfuran-2-yl moiety have also demonstrated potent inhibition in other target systems: a dipeptide aldehyde bearing the 5-formylfuran-2-yl group showed IC50 values of 100 nM against calpain-2 and 960 nM against calpain-1, demonstrating a 9.6-fold isoform selectivity advantage [2]. This indicates that the furan heterocycle, particularly when substituted with a formyl group, can confer target engagement properties not replicated by thiophene isosteres.

furan-thiophene comparison FIH-1 docking heterocycle bioisosterism

Orthogonal Boc/Benzyl Ester Protection vs Single Deprotection-Pathway Analogs in Peptide Synthesis

The (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate building block employs a Boc (acid-labile) / benzyl ester (hydrogenolysis-labile) orthogonal protecting group pair. This enables sequential, chemoselective deprotection—Boc removal with TFA without affecting the benzyl ester, or benzyl ester hydrogenolysis (H2/Pd-C) without affecting the Boc group [1]. In contrast, the Boc/methyl ester combination (e.g., common in simpler furan amino acid esters) provides only acid-labile deprotection for both groups, while the Fmoc/benzyl ester combination introduces a base-labile (Fmoc) and hydrogenolysis-labile (benzyl ester) pair, which is incompatible with base-sensitive substrates [2]. The patent literature on chiral furan amino acids explicitly distinguishes compounds by their protecting group combinations (R = Boc, Cbz, Fmoc, acetyl; R1 = OH, O-alkyl, O-arylalkyl), with each combination dictating the compatible downstream chemistry [3].

orthogonal protecting groups solid-phase peptide synthesis Boc-benzyl ester strategy

5-Formylfuran Moiety Enables Calpain-2 Inhibition with 100 nM Potency vs Unsubstituted Furan Analogs

A dipeptide aldehyde incorporating the 5-formylfuran-2-yl moiety demonstrated IC50 = 100 nM against calpain-2 catalytic subunit and IC50 = 960 nM against calpain-1, reflecting 9.6-fold selectivity for the calpain-2 isoform [1]. The 5-formyl group is the critical pharmacophoric element: its aldehyde functionality forms a reversible covalent hemiacetal linkage with the active-site cysteine thiol of calpain [1]. In contrast, unsubstituted furan amino acids such as Boc-2-furylalanine (CAS 145206-40-2) lack this electrophilic warhead and are not reported to exhibit comparable cysteine protease inhibitory activity . Additionally, the 5-formyl group enables chemoselective bioconjugation via oxime or hydrazone ligation under mild conditions (pH 4.5–6.5, aniline catalysis), a diversification pathway unavailable to the non-formylated furan analog [2].

calpain inhibition 5-formylfuran pharmacophore aldehyde reactivity

(S)-Configuration Provenance: Enantioselective Synthesis Enables Defined Stereochemistry vs Racemic or (R)-Alternatives

The patent literature on chiral furan amino acids explicitly describes stereoselective synthetic routes starting from chiral N-terminal-protected amino aldehydes derived from the corresponding L- or D-amino acids, yielding either (S)- or (R)-enantiomers in enantiomerically pure forms [1]. For the specific (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate, commercial sourcing confirms a minimum purity of 95% with defined (S)-stereochemistry (CAS 1263377-24-7), as distinct from the separately cataloged (R)-enantiomer (CAS 1263377-88-3, also specified at 95% purity), enabling researchers to procure the exact enantiomer required without relying on chiral resolution . This contrasts with racemic or enantiomerically undefined furan amino acid preparations, which require additional chiral separation steps and incur yield loss.

enantioselective synthesis chiral building block stereochemical integrity

Highest-Value Application Scenarios for (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate Based on Quantitative Differentiation


Peptidomimetic Cysteine Protease Inhibitor Design Leveraging the 5-Formylfuran Warhead

For calpain-targeted probe or inhibitor development, this compound serves as the optimal protected precursor for incorporating the 5-formylfuran-2-yl pharmacophore into peptide or peptidomimetic backbones. The 5-formylfuran moiety, as demonstrated in a structurally related dipeptide aldehyde, confers calpain-2 inhibition with IC50 = 100 nM and 9.6-fold selectivity over calpain-1 (IC50 = 960 nM) [1]. The (S)-configuration aligns with the L-amino acid stereochemistry recognized by mammalian proteases, and the orthogonal Boc/benzyl ester protection enables sequential deprotection for on-resin or solution-phase coupling without protecting group interference [2]. This building block is indicated for any project where the formylfuran warhead is a design requirement and the target is a cysteine protease with a preference for L-configured substrates.

FIH-1-Targeted Hypoxia Pathway Probe Synthesis Requiring Defined Furan Heterocycle Stereochemistry

In the development of small-molecule probes targeting factor inhibiting HIF-1 (FIH-1), furan-2-carbonyl amino acid derivatives have demonstrated HIF-α/HRE transcriptional activation activity in SK-N-BE(2)c cellular assays [1]. The preferential engagement of the furan heterocycle over thiophene in FIH-1 docking studies—where the thiophene analog compound 16 exhibited a lower docking score relative to the furan compound 9—identifies the furan scaffold as the heterocycle of choice for this target [1]. The (S)-configured building block enables direct incorporation into the L-amino acid framework predominantly used in the active FIH-1 inhibitors reported to date, while the 5-formyl group provides a diversification point for SAR expansion via oxime or hydrazone library synthesis [2].

Orthogonal Solid-Phase Peptide Synthesis of Conformationally Constrained Furan-Containing Macrocycles

For solid-phase synthesis of cyclic peptides or macrocyclic peptidomimetics incorporating a furan-based conformational constraint, the Boc/benzyl ester orthogonal protection strategy is essential. The Boc group withstands the basic conditions of Fmoc-SPPS coupling cycles when used as a side-chain protecting group, while the benzyl ester can be selectively removed via catalytic hydrogenation without affecting acid-labile resin linkers [1]. This building block enables a divergent synthetic strategy where the N-terminus and C-terminus can be deprotected in either order, facilitating on-resin cyclization or fragment condensation approaches that are inaccessible with mono-orthogonal protecting group combinations. The chiral furan amino acid scaffold has been explicitly validated for cyclooligomerization, forming C3-symmetric cyclic trimers with demonstrated anion-binding and antimicrobial properties [2].

Aldehyde-Specific Bioconjugation and Chemoselective Ligation for Peptide-Functionalized Surfaces or Payloads

The 5-formylfuran-2-yl moiety uniquely supports chemoselective oxime and hydrazone ligation under mild aqueous conditions (pH 4.5–6.5, aniline catalysis, RT) [1]. This reactivity is entirely absent in unsubstituted furan amino acids (e.g., Boc-2-furylalanine) and in the corresponding (R)-enantiomer unless specifically required for chiral recognition elements. After incorporation into a peptide chain and selective removal of protecting groups (Boc with TFA, benzyl ester by hydrogenolysis), the 5-formyl group can be used to conjugate fluorophores, affinity tags, PEG chains, or cytotoxic payloads without requiring additional activation reagents. This positions the compound as a preferred building block for constructing peptide-drug conjugates or fluorescent probes where the furan ring serves simultaneously as a conformational constraint and a bioorthogonal ligation handle.

Quote Request

Request a Quote for (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(5-formylfuran-2-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.